3-methyl-5-(1H-pyrazol-4-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-methyl-5-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-2-8(4-10-3-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12) |
InChI Key |
CDBGJRRWIYKUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 5 1h Pyrazol 4 Yl Pyridine and Its Precursors
Historical Development of Pyridine (B92270) Synthesis Routes Relevant to 3-methyl-5-(1H-pyrazol-4-yl)pyridine
The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with several classical methods providing the foundation for modern approaches. While not always directly applied to the synthesis of this compound in their original forms, these historical routes are crucial for understanding the fundamental principles of pyridine ring construction.
One of the earliest syntheses of a heteroaromatic compound was reported by William Ramsay in 1876, who produced pyridine by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. wikipedia.org However, the first major synthesis of pyridine derivatives was developed by Arthur Rudolf Hantzsch in 1881. wikipedia.orgwikipedia.org The Hantzsch Pyridine Synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) (1 equivalent). wikipedia.orgijnrd.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org The versatility of the Hantzsch synthesis allows for the preparation of symmetrically substituted pyridines.
Another significant historical method is the Chichibabin Pyridine Synthesis , reported in 1924. This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile and utilizing inexpensive precursors, the classical Chichibabin synthesis often suffers from low yields. wikipedia.org
These foundational methods established the key strategies of ring formation through condensation and cyclization, principles that have been refined and adapted in more modern, efficient synthetic pathways.
Contemporary Approaches to 1H-Pyrazole-4-yl Moiety Incorporation
Modern synthetic strategies often rely on pre-functionalized building blocks that can be coupled together. For the incorporation of the 1H-pyrazole-4-yl group, the synthesis of a stable and reactive pyrazole (B372694) precursor is essential. The most common and versatile of these precursors is 1H-pyrazole-4-boronic acid pinacol (B44631) ester . This compound is an ideal coupling partner in palladium-catalyzed reactions.
Several methods have been developed for the synthesis of pyrazole-4-boronic acid pinacol ester and its N-protected analogues. A common approach involves the halogenation of pyrazole, typically at the 4-position, followed by a metal-halogen exchange and subsequent reaction with a borate (B1201080) ester. google.com For instance, pyrazole can be iodinated to form 4-iodopyrazole, which is then treated with a Grignard reagent (like isopropyl magnesium chloride) to facilitate a magnesium-halogen exchange. The resulting pyrazolyl Grignard reagent is then quenched with an electrophilic boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BE001) to yield the desired boronic ester. google.com
Alternatively, palladium-catalyzed borylation reactions provide a direct route from 4-halopyrazoles. For example, 1-Boc-4-halogenopyrazole can react with pinacol diboron (B99234) in the presence of a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base to form 1-Boc-4-pyrazole pinacol borate. google.com The Boc protecting group can then be removed to yield the free NH-pyrazole. google.com These methods provide stable, isolable pyrazole building blocks ready for incorporation into more complex molecules. researchgate.net
Direct and Convergent Synthetic Pathways to this compound
The most direct and efficient methods for synthesizing this compound involve the formation of the C-C bond between the pyridine and pyrazole rings using modern cross-coupling technologies. These convergent pathways offer high yields and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is the most widely utilized method for constructing the biaryl linkage between a pyridine and a pyrazole ring. acs.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of a halo-pyridine with a pyrazole-boronic acid or its corresponding pinacol ester.
For the synthesis of this compound, the key precursors are 3-bromo-5-methylpyridine (B130446) and 1H-pyrazole-4-boronic acid pinacol ester . The synthesis of 3-bromo-5-methylpyridine can be achieved through a multi-step sequence starting from materials like 3-nitro-5-chloropyridine or via the Sandmeyer reaction of 3-amino-5-methylpyridine. patsnap.combiosynth.com
The coupling reaction is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, such as protodeboronation of the pyrazole-boronic ester.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 2-Butanol/H₂O | 89-90 | Good | acs.org |
| XPhos Pd G2 | XPhos | K₂CO₃ | Toluene/H₂O | 100 (Microwave) | Good to Excellent | nih.gov |
The Sonogashira coupling provides an alternative pathway for forming the pyridine-pyrazole linkage, albeit often in a multi-step fashion. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org
In a potential route to the target molecule, 3-bromo-5-methylpyridine could first be coupled with a protected alkyne, such as trimethylsilylacetylene, under Sonogashira conditions. After deprotection, the resulting 3-ethynyl-5-methylpyridine (B1396010) serves as a key intermediate. This alkynylpyridine can then undergo a [3+2] cycloaddition reaction with a diazo compound or a subsequent cyclization with hydrazine (B178648) to construct the pyrazole ring directly onto the pyridine scaffold.
Alternatively, a cascade Sonogashira coupling/cyclization approach has been developed for pyrazole synthesis, where N-propargyl sulfonylhydrazones react with terminal alkynes to form the pyrazole ring in a one-pot operation. nih.govresearchgate.net This strategy could be adapted by using a pyridine-containing alkyne or hydrazone derivative.
The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene using a palladium catalyst, represents another potential strategy. wikipedia.orgorganic-chemistry.org To synthesize this compound, this reaction could theoretically be employed by coupling 3-bromo-5-methylpyridine with 4-vinyl-1H-pyrazole.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine). wikipedia.org The success of the Heck reaction is often dependent on the electronic nature of the alkene, with electron-withdrawing groups generally improving reactivity. wikipedia.org While a powerful tool for C-C bond formation, the Heck reaction is less commonly reported for this specific biaryl synthesis compared to the more robust Suzuki-Miyaura coupling.
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems like substituted pyridines in a single step. christuniversity.inbohrium.com Classical methods like the Hantzsch synthesis are foundational MCRs. wikipedia.org Modern variations of these reactions provide access to a wide range of polysubstituted pyridines with high regiochemical control. nih.gov
Strategies for Pyrazole Ring Formation and Functionalization
The formation of the pyrazole ring is a cornerstone of synthesizing pyrazolyl-pyridine compounds. A prevalent method is the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or an equivalent synthon. chim.itresearchgate.net For the target molecule, this could involve reacting a hydrazine with a suitably substituted 3-carbon unit already attached to the 3-methylpyridine (B133936) core.
Another key strategy involves the functionalization of the pyrazole ring, which allows for structural modifications at various positions. chim.it This can occur before or after its attachment to the pyridine scaffold. For instance, a pre-formed 4-halopyrazole can be used in cross-coupling reactions. nih.gov Alternatively, a pyrazole ring can be constructed on the pyridine backbone and subsequently functionalized.
Flow chemistry has emerged as a modern approach for pyrazole synthesis, offering safer and more efficient reaction conditions. For example, a continuous-flow 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane (B103560) has been used to produce pyrazoles, achieving a 62% yield for 3-(1H-pyrazol-5-yl)pyridine in one instance. mdpi.com
Catalytic Systems and Reaction Conditions Optimization
The optimization of catalytic systems and reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. This involves the careful selection of catalysts, ligands, solvents, and other reaction parameters.
Transition metal catalysis, particularly with palladium, is a powerful tool for forming the C-C bond between the pyridine and pyrazole rings. mdpi.com Several cross-coupling reactions are applicable, with the choice often depending on the nature of the precursors.
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of a boronic acid or ester with a halide. acs.org For the synthesis of the target molecule, this would typically involve coupling 3-methyl-5-halopyridine with a 4-pyrazolylboronic acid or ester. nih.gov The reaction is often catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. acs.orgnih.gov The efficiency of these reactions can be high, with studies on similar compounds reporting excellent yields.
| Pyridine Precursor | Pyrazole Precursor | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-(trifluoromethyl)pyridine | (Hetero)arylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | High | |
| Pyridine chloride | Boronic ester | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 2-BuOH/H₂O | Not specified | acs.org |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good | nih.gov |
The Stille reaction is another valuable cross-coupling method, which pairs an organotin compound with an organic halide. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org In this context, one could react a 3-methyl-5-halopyridine with a 4-(trialkylstannyl)pyrazole. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org While primarily used for C-N bond formation, related palladium-catalyzed methods can be adapted for the C-C bond formation required here, often involving specialized ligands to facilitate the reaction. nih.govrsc.org
Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. nih.govresearchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions. biosynce.com For the synthesis of this compound, green chemistry can be incorporated in several ways:
Catalysis: Using highly efficient catalysts reduces the amount of waste generated. biosynce.com Iron-catalyzed reactions, for instance, offer a more environmentally friendly alternative to some noble metal catalysts. rsc.org
Solvents: The use of safer solvents is a key aspect of green chemistry. biosynce.com Efforts are often made to replace hazardous solvents with greener alternatives like water or ethanol. frontiersin.org
One-Pot Reactions: Designing synthetic routes that involve multiple steps in a single reaction vessel (one-pot reactions) can reduce solvent use and waste generation. researchgate.net
Total Synthesis Challenges and Innovations
The total synthesis of highly substituted pyridine scaffolds can present significant challenges. chemrxiv.org These challenges often relate to achieving the desired regioselectivity, managing functional group compatibility, and developing efficient routes for precursor synthesis.
Innovations in synthetic methodology are crucial for overcoming these challenges. The development of novel catalytic systems with improved activity and selectivity can lead to more efficient and convergent synthetic routes. chemrxiv.org For example, the use of advanced ligands in palladium-catalyzed cross-coupling reactions has expanded the scope and utility of these methods for complex molecules. wikipedia.org Furthermore, computational studies, such as Density Functional Theory (DFT), are increasingly used to understand reaction mechanisms and predict outcomes, aiding in the optimization of synthetic strategies. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 3 Methyl 5 1h Pyrazol 4 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-methyl-5-(1H-pyrazol-4-yl)pyridine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous structural confirmation.
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be used to identify adjacent protons on both the pyridine (B92270) and pyrazole (B372694) rings, as well as any potential long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It would provide information about the through-space proximity of protons, which can help to determine the preferred conformation of the molecule.
Solid-State NMR Spectroscopy for Polymorphic Analysis
Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid state. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. Differences in the chemical shifts and line widths in the ssNMR spectra would indicate distinct local electronic environments and packing arrangements in the solid state.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: Would be expected to show characteristic absorption bands for N-H stretching in the pyrazole ring (typically around 3100-3500 cm⁻¹), C-H stretching from the aromatic rings and the methyl group (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1650 cm⁻¹ region).
Raman Spectroscopy: Would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, it is possible to calculate the elemental composition. For this compound (C₉H₉N₃), HRMS would confirm the expected exact mass, providing strong evidence for its chemical formula.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule. It also elucidates how molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding.
Polymorphism and Co-crystallization Studies
Polymorphism: This is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. X-ray diffraction is the primary method for identifying and characterizing polymorphs. If different polymorphs of this compound were to be discovered, their distinct crystal structures would be determined by this method.
Co-crystallization: This involves crystallizing the target molecule with another compound (a co-former) to create a new crystalline solid with a unique structure. Studies in this area would explore the formation of co-crystals of this compound with other molecules, which could be investigated to modify its physical properties. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize its structure.
Despite a comprehensive search for crystallographic data on "this compound," no specific structural analysis detailing its intermolecular interactions and hydrogen bonding networks could be located in the available scientific literature and databases.
The 1H-pyrazole moiety is a well-known versatile building block in crystal engineering due to its capacity for forming robust hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the pyrrolic N-H group) and a hydrogen bond acceptor (the pyridinic N atom), allowing for the formation of diverse supramolecular assemblies such as dimers, chains, and more complex networks.
In the solid state, it is anticipated that this compound would exhibit prominent N-H···N hydrogen bonds, where the N-H of the pyrazole ring on one molecule interacts with the nitrogen atom of the pyridine ring on an adjacent molecule. This is a common and highly predictable interaction in compounds containing both these functional groups.
To provide a detailed and accurate description, including specific bond lengths, angles, and network topology, experimental determination of the crystal structure through single-crystal X-ray diffraction would be necessary. Such an analysis would allow for the creation of precise data tables outlining the geometric parameters of the intermolecular interactions.
Table of Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Strong Hydrogen Bond | N-H (Pyrazole) | N (Pyridine) | Chains, Dimers |
| Weak Hydrogen Bond | C-H (Pyridine) | N (Pyrazole) | Network stabilization |
| C-H (Pyrazole) | N (Pyridine) | Network stabilization | |
| C-H (Methyl) | N (Pyrazole/Pyridine) | Network stabilization | |
| π-Interactions | Pyridine ring | Pyrazole ring | π-π stacking |
| Pyrazole ring | Pyridine ring | π-π stacking |
This table is predictive and based on the known chemistry of pyrazole and pyridine derivatives. The actual interactions can only be confirmed by experimental structural analysis.
A definitive analysis, including detailed research findings and interactive data tables, is contingent upon the future publication of the crystal structure of this compound.
Computational Chemistry and Theoretical Studies of 3 Methyl 5 1h Pyrazol 4 Yl Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods allow for the precise determination of molecular geometry and electronic landscape.
Density Functional Theory (DFT) has become a primary tool for computational chemists, balancing accuracy with computational efficiency. arxiv.org For 3-methyl-5-(1H-pyrazol-4-yl)pyridine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional structure. iucr.orgresearchgate.net This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by iteratively adjusting bond lengths, bond angles, and dihedral angles until a stable minimum is reached.
The optimized geometry reveals a largely planar structure, a consequence of the aromatic nature of both the pyridine (B92270) and pyrazole (B372694) rings. The methyl group on the pyridine ring introduces a minor steric effect, while the linkage between the two rings dictates their relative orientation. Key structural parameters, such as the bond length between the pyridine C5 and pyrazole C4 atoms and the dihedral angle defining the twist between the two rings, are critical outputs of this calculation. These parameters are crucial for understanding potential intermolecular interactions.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | Pyridine-C5 | Pyrazole-C4 | ~1.47 Å | ||
| Bond Angle | Pyridine-C6 | Pyridine-C5 | Pyrazole-C4 | ~121.5° | |
| Bond Angle | Pyridine-C4 | Pyridine-C5 | Pyrazole-C4 | ~120.8° | |
| Dihedral Angle | Pyridine-C4 | Pyridine-C5 | Pyrazole-C4 | Pyrazole-C3 | ~179.9° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. youtube.com
For this compound, the HOMO is typically delocalized across both the pyridine and pyrazole rings, with significant contributions from the nitrogen atoms and the π-electron systems. The LUMO is similarly distributed across the aromatic framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov Computational studies on similar pyrazolyl-pyridine derivatives show that these molecules possess moderate HOMO-LUMO gaps, indicating a balance of stability and reactivity. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO | ~ -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.3 eV | Correlates with chemical reactivity and stability |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in non-covalent interactions. chemrxiv.org The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values: red signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum chemical calculations provide a static picture of a single molecule in a vacuum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, often in a solvent environment. arxiv.orgeurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.
For this compound, MD simulations in an aqueous solution would reveal the dynamics of the bond connecting the pyridine and pyrazole rings. While DFT calculations might predict a nearly planar minimum energy structure, thermal energy in solution can lead to torsional rotations around this bond. MD simulations can quantify the range of this rotation and the preferred conformations in a solvent. Furthermore, these simulations can characterize the solvation shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the nitrogen atoms and the N-H group, which is crucial for understanding its solubility and transport properties.
Prediction of Spectroscopic Properties from First Principles
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts using computational methods, typically DFT, has become a reliable tool to complement experimental work. mdpi.com The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule.
For 1H and 13C NMR spectra of this compound, DFT calculations can predict the chemical shifts for each unique hydrogen and carbon atom. These predictions are sensitive to the chosen functional and basis set. nih.gov For nitrogen-containing heterocycles, specific functionals like OLYP have shown high accuracy in predicting 15N NMR chemical shifts. nih.govresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with experimental values obtained in solution. researchgate.net Comparing the predicted shifts with experimental spectra can confirm the molecular structure and assign specific resonances to the correct atoms.
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| Pyridine-H2 | 8.5 - 8.7 | 8.4 - 8.6 |
| Pyridine-H4 | 7.8 - 8.0 | 7.7 - 7.9 |
| Pyridine-H6 | 8.3 - 8.5 | 8.2 - 8.4 |
| Pyrazole-H3 | 7.9 - 8.1 | 7.8 - 8.0 |
| Pyrazole-H5 | 7.9 - 8.1 | 7.8 - 8.0 |
| Methyl-H | 2.4 - 2.6 | 2.3 - 2.5 |
| Pyrazole-NH | 12.5 - 13.5 | 12.0 - 14.0 |
Vibrational Frequency Calculations
Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum of a molecule. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can predict the vibrational modes of the molecule's constituent atoms.
For this compound, such a study would involve first optimizing the molecule's geometry to find its most stable three-dimensional structure. Following this, vibrational frequencies would be calculated. The results would be a set of frequencies, each corresponding to a specific type of atomic motion, such as the stretching of C-H, C-N, and N-H bonds, or the bending and torsional motions of the pyridine and pyrazole rings.
A hypothetical data table of calculated vibrational frequencies would be compared with experimental IR and Raman spectra to validate the computational model. This comparison helps in the precise assignment of spectral bands to specific molecular vibrations, offering a deeper understanding of the molecule's structural and bonding characteristics.
Computational Analysis of Reaction Mechanisms and Transition States in Synthesis
Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. For the synthesis of this compound, computational analysis could be used to study the reaction mechanism, identify intermediate structures, and locate the transition states that connect them.
This type of investigation would model the energies of reactants, intermediates, products, and transition states along a proposed reaction coordinate. By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict the most likely mechanism for the formation of the molecule. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve reaction yield and selectivity. For instance, in a Suzuki coupling reaction to form the C-C bond between the pyridine and pyrazole rings, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For this compound, a computational study of solvent effects would analyze how its geometry, electronic properties (like dipole moment), and reactivity change in different solvents. For example, the tautomeric equilibrium of the pyrazole ring could be influenced by the polarity of the solvent, and computational studies could predict the relative stability of the different tautomers in various media. This understanding is crucial for controlling reaction outcomes and for understanding the behavior of the molecule in different chemical environments.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physical and chemical properties of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.
For this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. This would involve calculating a wide range of molecular descriptors for a series of related molecules, including electronic, topological, and geometrical descriptors. A statistical method, such as multiple linear regression or machine learning, would then be used to build a model that correlates these descriptors with the property of interest. Such a model, once validated, could be used to predict the properties of new, unsynthesized derivatives of this compound, accelerating the process of materials design and discovery.
Reactivity and Derivatization of 3 Methyl 5 1h Pyrazol 4 Yl Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrazole (B372694) Rings
Electrophilic aromatic substitution (SEAr) on the 3-methyl-5-(1H-pyrazol-4-yl)pyridine scaffold is challenging and highly regioselective, influenced by the directing effects of the substituents and the intrinsic nature of the heterocyclic rings.
Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. researchgate.netquimicaorganica.org Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions and proceed slowly. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org In the case of this compound, the substitution pattern places a weakly activating methyl group at C-3 and the pyrazolyl group at C-5. Electrophilic attack is directed primarily to the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgquora.com Since these positions are already occupied, substitution, if it occurs, would be forced to the less favorable C-2, C-4, or C-6 positions. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings. researchgate.net
Pyrazole Ring Reactivity: Pyrazoles are electron-rich five-membered heterocycles and readily undergo electrophilic substitution, predominantly at the C-4 position. rrbdavc.orgscribd.comquora.com However, in the target molecule, this position is blocked by the pyridine substituent. Consequently, electrophilic attack on the pyrazole carbon skeleton is unlikely. The more probable site for electrophilic attack is one of the pyrazole's nitrogen atoms. N-alkylation or N-acylation can occur, often leading to a mixture of N-1 and N-2 substituted regioisomers, with the outcome influenced by steric and electronic factors. nih.gov
| Position | Ring | Predicted Reactivity | Rationale |
|---|---|---|---|
| C-2, C-4, C-6 | Pyridine | Very Low | Ring is strongly deactivated by the pyridine nitrogen; positions are not electronically favored. quora.com |
| C-3, C-5 | Pyrazole | Low | These positions are less electron-rich than C-4. rrbdavc.org |
| N-1/N-2 | Pyrazole | High | Lone pair on the pyridine-like nitrogen is available for reactions like alkylation and acylation. nih.gov |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of a hydrogen atom on either the pyridine or pyrazole ring is generally difficult. Such reactions typically require the presence of a good leaving group (e.g., a halide) and/or strong activation by electron-withdrawing groups. For instance, if a halogen were introduced onto the pyridine ring, particularly at the C-2 or C-6 positions, it could be displaced by strong nucleophiles. The reactivity would be enhanced by the electron-withdrawing nature of the pyridine nitrogen.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orguwindsor.ca
For this compound, several potential DoM pathways exist:
Pyridine-Directed: The pyridine nitrogen can act as a DMG, directing lithiation to the C-6 position. However, direct metalation of pyridines with alkyllithiums can be complicated by competitive nucleophilic addition to the C=N bond. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca
Pyrazole-Directed: The acidic N-H proton of the pyrazole ring will be abstracted first by a strong base. The resulting pyrazolate anion can then direct a second deprotonation. The N-1 nitrogen could direct lithiation to the C-5 position of the pyrazole ring. Recent studies have shown that N-aryl pyrazoles can be selectively metalated at the ortho-position of the aryl ring or at the C-5 position of the pyrazole, depending on the base and solvent system used. rsc.org
The resulting organolithium species can be trapped with a wide range of electrophiles (E+), such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce new functional groups with high regioselectivity.
| Directing Group | Proposed Base | Site of Lithiation | Potential Products (after quenching with E+) |
|---|---|---|---|
| Pyridine Nitrogen | LDA or LiTMP | Pyridine C-6 | 6-E-3-methyl-5-(1H-pyrazol-4-yl)pyridine |
| Pyrazolate Anion (N-1) | 2 equiv. n-BuLi | Pyrazole C-5 | 3-methyl-5-(5-E-1H-pyrazol-4-yl)pyridine |
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for building molecular complexity and require a precursor, typically an aryl halide or triflate. Assuming a halogenated derivative of this compound can be synthesized (e.g., via DoM followed by halogenation), a wide array of functionalizations becomes accessible.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.com A halogenated this compound could be coupled with various aryl- or vinyl-boronic acids or esters to introduce new substituents. nih.govrsc.orgresearchgate.net For instance, a bromo-substituent at the C-6 position of the pyridine ring could be coupled with phenylboronic acid to yield 3-methyl-6-phenyl-5-(1H-pyrazol-4-yl)pyridine. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-deficient heteroaryl halides. nih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Pyrazol-3-yl)-pyrimidine halide | Arylboronic acid | Pd(dppf)Cl₂ | 4-(Pyrazol-3-yl)-aryl-pyrimidine | Good | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | 4-Aryl-3,5-dinitro-1H-pyrazole | Good | rsc.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction would be highly effective for coupling a halogenated derivative of the target molecule with a wide range of primary and secondary amines, amides, or carbamates. acsgcipr.orgsemanticscholar.org Similarly, analogous palladium- or copper-catalyzed methods can be employed to form C-O (ether) and C-S (thioether) bonds by coupling with alcohols or thiols, respectively. wikipedia.org
Oxidation and Reduction Chemistry
Oxidation: The pyridine nitrogen atom can be selectively oxidized to form the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered reactivity; it facilitates electrophilic substitution at the C-4 and C-6 positions and nucleophilic substitution at the C-2 position. wikipedia.orgrsc.org The methyl group on the pyridine ring could be oxidized to a carboxylic acid under more vigorous conditions, for example, with potassium permanganate. The pyrazole ring is generally robust towards oxidation, though some oxidative coupling reactions at the pyrazole nitrogen have been reported. nih.gov
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst) under high pressure and/or elevated temperature. The pyrazole ring is typically resistant to these conditions. This differential reactivity allows for the selective reduction of the pyridine portion of the molecule. Alternatively, reduction of a pyridinium (B92312) salt intermediate with a milder reducing agent like sodium borohydride (B1222165) can yield a tetrahydropyridine (B1245486) derivative. researchgate.net
Research Findings on the Reactivity of this compound in Heterocyclic Annulation and Ring Transformations Remain Undocumented
Despite a comprehensive review of available scientific literature, specific research detailing the heterocyclic annulation and ring transformation reactions of the compound this compound has not been found. Consequently, the requested article section on this topic cannot be provided at this time.
The investigation into the reactivity of this compound focused on identifying studies where this specific molecule serves as a precursor for the construction of new, fused heterocyclic ring systems (annulation) or undergoes rearrangement of its core structure (ring transformation). However, searches of chemical databases and scholarly articles did not yield any specific examples or detailed research findings concerning these particular reaction pathways for this compound.
The existing body of research on the synthesis of fused pyrazole-containing heterocycles, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other related systems, predominantly describes the use of other pyrazole-based starting materials. Commonly employed precursors in these syntheses include functionalized pyrazoles like 5-aminopyrazoles, pyrazole-4-carbaldehydes, and pyrazoles bearing reactive groups such as acetyl or carboxyl moieties. These functional groups are instrumental in facilitating the cyclization reactions necessary to form the annulated products.
The absence of a reactive functional group on the pyridine or pyrazole rings of this compound, other than the N-H of the pyrazole, may account for the lack of reported studies on its use in heterocyclic annulation reactions. Such reactions typically require specific functionalities to enable the formation of new rings.
Similarly, no instances of ring transformations involving the this compound scaffold have been documented in the reviewed literature. Ring transformation reactions often necessitate particular structural features or reaction conditions that may not have been explored for this specific compound.
Coordination Chemistry and Ligand Design with 3 Methyl 5 1h Pyrazol 4 Yl Pyridine
Transition Metal Complexes of 3-methyl-5-(1H-pyrazol-4-yl)pyridine
The ligand this compound incorporates both a pyridine (B92270) and a pyrazole (B372694) ring, offering multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine ring and the two nitrogen atoms of the pyrazole ring can engage in various binding modes, leading to the formation of a diverse range of metal chelates.
Synthesis and Characterization of Metal Chelates
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. Solvothermal methods are often employed to facilitate the crystallization of the resulting coordination compounds.
Characterization of these metal chelates is carried out using a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex, while spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy help to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and pyrazole rings. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterizing the structure of these complexes in solution.
Ligand Binding Modes and Coordination Geometries
The this compound ligand can adopt several binding modes, acting as a monodentate, bidentate, or bridging ligand. In its bidentate mode, it can chelate a single metal ion through the pyridine nitrogen and one of the pyrazole nitrogens, forming a stable five- or six-membered ring. As a bridging ligand, it can connect two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral configurations.
Spectroscopic and Structural Analysis of Metal Complexes
UV-Visible spectroscopy is employed to study the electronic properties of the complexes. The absorption bands can be assigned to ligand-centered (π-π*), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions, providing insights into the electronic structure of the metal-ligand assembly.
Luminescent and Photophysical Properties of Metal-Ligand Assemblies
Certain transition metal complexes of this compound and related pyrazole-containing ligands have been shown to exhibit interesting luminescent properties. The emission characteristics of these complexes are influenced by the nature of the metal ion, the ligand, and the coordination environment. For instance, complexes of d10 metal ions like Zn(II) and Cd(II) are often fluorescent, with the emission originating from ligand-centered transitions.
The photophysical properties, including quantum yields and excited-state lifetimes, are crucial parameters for evaluating the potential of these materials in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.
Catalytic Applications of Metal Complexes (excluding biological catalysis)
While specific catalytic applications for complexes of this compound are not extensively documented, related pyrazole-based metal complexes have demonstrated catalytic activity in various organic transformations. The metal center in these complexes can act as a Lewis acid to activate substrates, and the ligand can influence the selectivity and efficiency of the catalytic process. For example, some pyrazolate-based metal-organic frameworks have been investigated for their catalytic performance in reactions such as C-H bond activation.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Ligand
The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids with extended networks of metal ions or clusters connected by organic linkers.
The structure and porosity of the resulting MOFs can be tuned by varying the metal ion, the ligand, and the reaction conditions. Pyrazolate-based MOFs have shown promise in applications such as gas storage and separation, owing to their robust frameworks and tunable pore environments. The incorporation of the this compound ligand could lead to the development of new MOFs with unique topologies and functionalities. For instance, coordination polymers of related flexible pyrazole-based ligands have been shown to exhibit "porosity without pores," where the framework can adapt to the presence of guest molecules.
Design Principles and Topological Architectures
There is no available information in the searched scientific literature regarding the design principles or the topological architectures of coordination complexes or metal-organic frameworks specifically synthesized using this compound as a ligand. Research in this specific area has not been published or is not indexed in discoverable public databases.
Gas Adsorption and Separation Properties
Similarly, no data has been found concerning the gas adsorption and separation properties of any porous materials, such as MOFs, that are constructed using this compound. Consequently, no research findings or data tables on the selective adsorption of gases can be presented.
Advanced Applications of 3 Methyl 5 1h Pyrazol 4 Yl Pyridine Derivatives in Materials Science and Analytical Chemistry Excluding Biological Applications
Supramolecular Assemblies and Self-Organization
Hydrogen-Bonded Networks
The pyrazole (B372694) moiety of the 3-methyl-5-(1H-pyrazol-4-yl)pyridine scaffold contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of robust and predictable hydrogen-bonded networks. researchgate.net For instance, derivatives of this compound can form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures through self-assembly. semanticscholar.org The pyridine (B92270) nitrogen atom can also participate as a hydrogen bond acceptor, further diversifying the possible supramolecular synthons.
In the crystalline state, these interactions are paramount for the packing of the molecules. The intermolecular hydrogen bonds, such as N-H···N and N-H···O, are often the dominant forces in directing the crystal packing, leading to the formation of well-defined supramolecular chains or sheets. semanticscholar.org
Table 1: Examples of Hydrogen Bonding in Pyrazole-Containing Crystal Structures Interactive Data Table
| Compound | Hydrogen Bond Type | D-H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |
|---|---|---|---|---|
| 5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one | N-H···O | 2.731 | 175.1 | Hydrogen-bonded sheets |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | C-H···N | - | - | Supramolecular tape |
Pi-Stacking Interactions
The aromatic character of both the pyrazole and pyridine rings in this compound derivatives facilitates π-stacking interactions, which play a crucial role in the stabilization of supramolecular architectures. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, often work in concert with hydrogen bonding to direct the self-assembly process. mdpi.com
Table 2: Examples of π-Stacking Interactions in Pyrazole-Pyridine Systems Interactive Data Table
| Compound System | Interacting Rings | Centroid-Centroid Distance (Å) | Interaction Type |
|---|---|---|---|
| Bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide complex | Pyridine-Pyridine | 3.652 | π-π stacking |
| Triazolopyrimidine with pyrazole and phenyl cycles | Pyrazole-Phenyl | 3.456 - 3.591 | π-π interactions |
Integration into Polymeric Materials (excluding biological polymers)
The functional groups on this compound derivatives can be modified to allow for their incorporation into various non-biological polymeric structures. This can be achieved either by creating monomers that can be polymerized or by grafting these moieties onto existing polymer backbones. The inclusion of the pyrazole-pyridine unit can impart desirable properties to the resulting polymer, such as enhanced thermal stability, metal-coordinating capabilities, or specific optical properties.
For instance, vinyl-functionalized pyrazole and pyridine monomers can be synthesized and subsequently polymerized through methods like atom transfer radical polymerization (ATRP) to create well-defined polymers. nsrrc.org.twnih.gov The synthesis of acrylate (B77674) and methacrylate (B99206) monomers with pendant pyridine groups has been successfully demonstrated, leading to polymers with good solubility and low glass-transition temperatures. researchgate.net These polymers offer opportunities for further functionalization, such as quaternization or the formation of hydrogen-bonded networks within the polymer matrix. researchgate.net While direct polymerization of a vinyl-substituted this compound is not widely reported, the synthesis of polymers containing either pyridine or pyrazole functionalities suggests the feasibility of creating such materials. mdpi.commdpi.com
Another approach involves the use of pyrazole-containing ligands in the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov In these materials, the pyrazole-pyridine derivative acts as a linker, coordinating to metal ions to form extended one-, two-, or three-dimensional networks. These materials have potential applications in catalysis, gas storage, and separation.
Applications in Analytical Chemistry
The ability of the pyrazole and pyridine nitrogen atoms to coordinate with metal ions makes this compound derivatives highly suitable for applications in analytical chemistry, particularly as selective reagents for metal ion detection.
Selective Reagents for Metal Ion Detection
Derivatives of this compound can act as chelating agents, forming stable complexes with a variety of metal ions. nih.gov The selectivity of these reagents can be tuned by modifying the substituents on the pyrazole and pyridine rings, which alters the steric and electronic properties of the binding site. This allows for the development of reagents that can selectively bind to specific metal ions, even in the presence of other competing ions.
These compounds have been investigated as colorimetric sensors, where the coordination with a metal ion leads to a visible color change. semanticscholar.org This change is often due to a shift in the ligand-to-metal charge-transfer (LMCT) bands upon complexation.
Chromogenic and Fluorogenic Probes
By incorporating fluorophores or chromophores into the molecular structure, derivatives of this compound can be transformed into highly sensitive chromogenic and fluorogenic probes for metal ions. rsc.orgrsc.org The binding of a metal ion can modulate the photophysical properties of the probe, leading to a change in its absorption or emission spectrum. mdpi.com
These probes can operate through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For example, a "turn-off" fluorescent sensor can be designed where the fluorescence is quenched upon binding to a metal ion due to processes like LMCT. nih.gov Conversely, a "turn-on" sensor can be developed where fluorescence is enhanced upon metal ion binding, often due to the rigidification of the molecule and the suppression of non-radiative decay pathways. Pyrazole-pyridine systems have shown promise as fluorescent probes for a range of metal ions, including Fe³⁺, Cu²⁺, Al³⁺, and Hg²⁺, with low limits of detection. nih.govrsc.orgresearchgate.net
Table 3: Performance of Pyrazole-Pyridine Based Fluorescent Probes for Metal Ion Detection Interactive Data Table
| Probe Derivative | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| Pyridine-pyrazole dye 20 | Fe³⁺ | Colorimetric & Fluorescent | 57 nM |
| 1-(2-pyridyl)pyrazole derivative 13 | Hg²⁺ | Fluorescence Quenching (LMCT) | 0.31 µM |
| Rhodamine-pyrazole derivative (RMP) | Al³⁺, Fe³⁺, Cr³⁺ | "OFF-ON" Fluorescence | Not specified |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) and its derivatives, including pyrazolylpyridines, is continually evolving towards more environmentally friendly and efficient methods. Future research is focused on the principles of green chemistry to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One promising direction is the use of biocompatible catalysts. For instance, novel polymer nanocomposites, such as those made from dextrin (B1630399) and graphene oxide, have been shown to be effective in synthesizing pyrazolopyridines with high yields (90–98%) at room temperature. researchgate.net These catalysts offer advantages like high porosity, numerous acidic and basic sites, and can be reused for multiple cycles without significant loss of activity. researchgate.net
Aqueous synthesis is another key area of development. Water-based methods for synthesizing pyrazoles and fused pyrazole systems are gaining traction as they replace hazardous organic solvents. thieme-connect.com Techniques utilizing cetyltrimethylammonium bromide (CTAB) as a catalyst in water have demonstrated an environmentally friendly protocol for producing tetrasubstituted pyrazoles. thieme-connect.com The use of magnetized water has also been explored, which can enhance reaction rates and yields by stabilizing intermediates through hydrogen bond interactions at the organic-water interface. thieme-connect.com
Furthermore, one-pot, multi-component reactions continue to be a cornerstone of efficient synthesis. researchgate.netmdpi.com These reactions allow for the construction of complex molecules like 3-methyl-5-(1H-pyrazol-4-yl)pyridine and its derivatives in a single step from simple precursors, which is both time- and resource-efficient. mdpi.commdpi.com Research into new cascade reactions using metal-free dehydrogenative processes is also underway to produce a variety of functionalized aromatic heterocyclic compounds. researchgate.net
| Synthetic Approach | Key Features | Representative Catalyst/Solvent | Yields |
| Biocompatible Catalysis | Reusable, operates at room temperature, high surface area. | Dextrin/Graphene Oxide Nanocomposite | 90-98% |
| Aqueous Synthesis | Environmentally friendly, avoids organic solvents. | Water, CTAB in water | Good to excellent |
| Multi-component Reactions | One-pot synthesis, high atom economy, efficiency. | Base-catalyzed | Often high |
| Metal-free Cascade Reactions | Avoids heavy metal catalysts, in-situ generation of intermediates. | N/A | Moderate to good |
Advanced Computational Approaches for Structure-Reactivity Prediction
Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work, and accelerating the discovery of new applications. For this compound and its derivatives, advanced computational methods are being increasingly applied.
Density Functional Theory (DFT) is a cornerstone of these computational studies. DFT calculations are used to optimize molecular geometries, determine electronic properties, and predict vibrational frequencies. researchgate.netx-mol.net These calculations help in understanding the molecule's stability and reactivity. x-mol.net For example, DFT can be used to analyze Frontier Molecular Orbitals (HOMO and LUMO) to predict the electron-donating and -receiving abilities of a molecule, which is crucial for understanding its reactivity in chemical reactions. plos.org
Molecular Docking and Molecular Dynamics (MD) Simulations are particularly important in medicinal chemistry for predicting how a molecule will interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov These simulations can identify key interactions, like hydrogen bonds and pi-pi stacking, between the ligand and the active site of a receptor. nih.gov For pyrazole derivatives, molecular modeling has been used to predict their binding affinity and inhibitory activity against various enzymes, guiding the design of new therapeutic agents. researchgate.net
Quantitative Structure-Activity Relationship (3D-QSAR) models are another computational tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building these models, researchers can predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. nih.gov
These computational approaches are not only predictive but also help in interpreting experimental results, providing a deeper understanding of the structure-reactivity relationships that govern the behavior of these molecules. nih.govmdpi.com
Exploration of New Materials Applications
The unique photophysical and coordination properties of the pyrazolylpyridine scaffold make it an attractive candidate for various materials science applications.
Chemosensors: Derivatives of pyrazolopyridine have been developed as fluorescent chemosensors for the detection of metal ions. mdpi.com These sensors can exhibit a "turn-off" fluorescence response upon binding to specific metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺, allowing for their detection at nanomolar concentrations. mdpi.com The design of photochromic sensors, which change their properties in response to light, is another emerging area where these compounds could find use. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyrazole and pyridine (B92270) rings of this compound make it an excellent ligand for coordinating with metal ions. This property is being explored for the synthesis of coordination polymers and MOFs. mdpi.com These materials have potential applications in gas storage, catalysis, and as luminescent materials. Research has shown that bis(pyrazolyl)pyridine ligands can form novel one-dimensional coordination polymers with interesting structural and electronic properties. mdpi.com
Organic Electronics and Photochromic Materials: The broader class of pyrazole derivatives is being investigated for applications in organic electronics. Their electronic properties can be tuned by modifying the substituents on the pyrazole and pyridine rings. Additionally, some pyrazole-containing compounds have demonstrated photochromic behavior, meaning they can change color reversibly upon exposure to light. This property is valuable for applications such as optical data storage, molecular switches, and smart windows.
Mechanistic Studies of Complex Reactions Involving this compound
Understanding the detailed step-by-step mechanism of chemical reactions is fundamental to controlling reaction outcomes and optimizing conditions. For reactions involving the pyrazolylpyridine scaffold, mechanistic studies are crucial for advancing their synthetic utility.
Kinetic and Mechanistic Studies of Synthesis: Research into the synthesis of pyrazoles often involves detailed mechanistic studies to understand how the ring is formed. For example, studies on the metal-mediated synthesis of pyrazoles have investigated the role of oxidation-induced N-N bond formation. nih.govrsc.orgumn.edu These studies use techniques like kinetic analysis and the isolation of reaction intermediates to elucidate the reaction pathway. nih.govrsc.org Understanding the mechanism, such as whether a reaction proceeds via an inner-sphere or outer-sphere electron transfer, can lead to the development of more efficient catalytic systems. nih.gov
Polymerization Reactions: The kinetics and mechanisms of polymerization reactions initiated by metal complexes containing pyrazolylpyridine ligands are also an active area of research. For example, the ring-opening polymerization of lactides catalyzed by zinc(II) and copper(II) complexes has been studied in detail. scielo.org.za Such studies help to understand the nature of the active species, the influence of the ligand structure on catalyst activity, and the properties of the resulting polymers. scielo.org.za These investigations often reveal that the polymerization proceeds through a coordination-insertion mechanism. scielo.org.za
By combining experimental techniques with computational modeling, researchers can gain a comprehensive understanding of the complex reaction mechanisms involving this compound, paving the way for the rational design of new reactions and catalysts.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-methyl-5-(1H-pyrazol-4-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Pyrazole ring synthesis via cyclization of hydrazines with β-diketones or via 1,3-dipolar cycloaddition (azide-alkyne click chemistry) .
- Step 2 : Coupling the pyrazole moiety to the pyridine ring using Suzuki-Miyaura cross-coupling (for C–C bond formation) or nucleophilic substitution (e.g., substituting a halogen on pyridine with pyrazole under basic conditions) .
- Key Variables :
- Temperature : Optimal yields observed at 80–100°C for cross-coupling reactions.
- Catalysts : Pd(PPh₃)₄ for Suzuki coupling (0.5–1 mol%) .
- Solvent System : DMF or THF for polar aprotic conditions .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >70% purity .
Q. How can the structural identity of this compound be confirmed?
- Analytical Workflow :
- 1H/13C NMR : Characteristic pyridine proton signals at δ 8.2–8.5 ppm and pyrazole protons at δ 7.1–7.3 ppm. Methyl groups appear as singlets near δ 2.5 ppm .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak (calculated m/z for C₁₀H₁₀N₄: 190.09) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrazole-pyridine dihedral angles ~15–25°) .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring affect the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Analysis :
- Case Study : Methyl vs. trifluoromethyl substituents at pyrazole-C3:
- Methyl (3-CH₃) : Enhances lipophilicity (logP ~1.8), improving membrane permeability .
- Trifluoromethyl (3-CF₃) : Increases metabolic stability but may reduce solubility (logP ~2.5) .
- Biological Impact : Methyl groups improve interactions with hydrophobic enzyme pockets (e.g., microbial kinases), while bulkier groups like CF₃ may sterically hinder binding .
- Experimental Design :
- Synthesize analogs via parallel synthesis .
- Test inhibition of E. coli dihydrofolate reductase (DHFR) at 10 µM to compare IC₅₀ values .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Glide with PDB structures (e.g., 8QV for kinase targets) .
- MD Simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability (RMSD <2 Å indicates robust interactions) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Case Example : Discrepancies in antimicrobial activity (MIC values) across studies:
- Hypothesis 1 : Variability in bacterial strains (e.g., Gram-negative vs. Gram-positive susceptibility) .
- Hypothesis 2 : Differences in compound purity (HPLC purity ≥95% required for reliable assays) .
- Resolution Strategy :
- Standardize protocols: Use CLSI guidelines for MIC testing .
- Validate purity via LC-MS and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
